
1,4-Dibromo-2,5-diisopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,5-diisopropoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two isopropoxy groups are substituted at the 1,4 and 2,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-diisopropoxybenzene typically involves the bromination of 2,5-diisopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2,5-diisopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products: The major products formed depend on the type of reaction. For instance, substitution with an amine would yield a dibromo-amine derivative, while oxidation would produce a dibromo-carbonyl compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,5-diisopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound can be a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their unique reactivity and stability.
Wirkmechanismus
The mechanism by which 1,4-Dibromo-2,5-diisopropoxybenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of isopropoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Features methyl groups instead of isopropoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diisopropoxybenzene is unique due to the presence of bulky isopropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules and materials with specific properties.
Eigenschaften
Molekularformel |
C12H16Br2O2 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1,4-dibromo-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
WGHSSTRWRAXZMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1Br)OC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


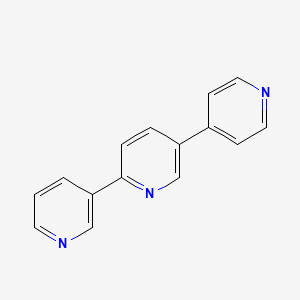
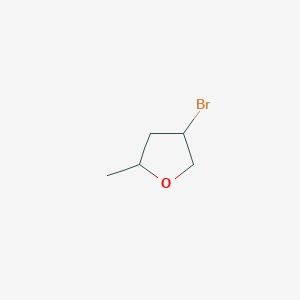
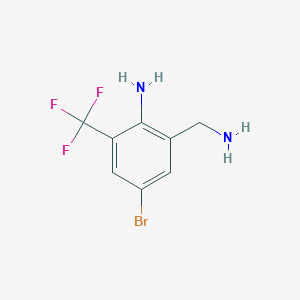
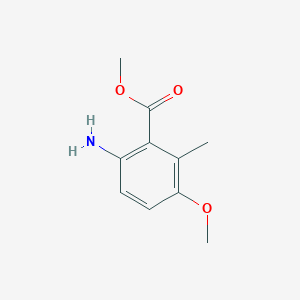
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)
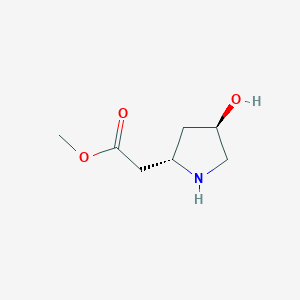
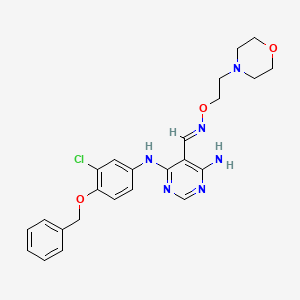
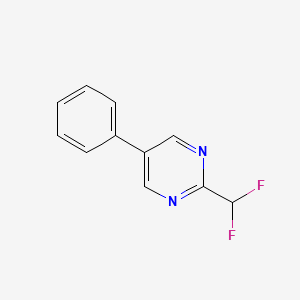
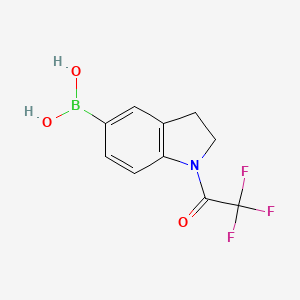
![9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B12969780.png)

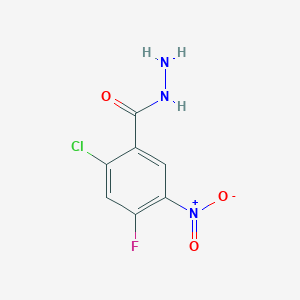
![2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B12969791.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)
